molecular formula C18H19FO5S B588458 (1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane CAS No. 905454-52-6

(1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane

Cat. No. B588458
CAS RN: 905454-52-6
M. Wt: 366.403
InChI Key: SRYHEPKRXGABEM-FUHWJXTLSA-N
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Description

(1S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane, also known as 2-Tosyldihydro-6-fluorochromane, is a fluorinated chromane derivative that has been studied for its potential applications in various scientific fields. Its unique structure and properties have made it a popular choice for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

Synthesis and Material Properties

Organofluorine compounds, such as fluorinated chromanes, play a critical role in material science, pharmaceuticals, and agrochemicals due to the unique properties imparted by fluorine atoms. Fluorine's high electronegativity and small size allow for the creation of compounds with enhanced stability, lipid solubility, and often, bioactivity. The introduction of fluorine can alter the chemical and physical properties of molecules, such as boiling point, density, and reactivity, making these compounds particularly useful in various scientific applications.

Environmental and Health Applications

Research into fluorinated compounds also extends to environmental and health applications. For example, fluoropolymers, like PTFE (Polytetrafluoroethylene), are known for their exceptional chemical resistance, high-temperature stability, and non-stick properties, making them indispensable in medical devices, cookware, and industrial applications (Puts, Crouse, & Améduri, 2019). Additionally, the development of environmentally benign fluoroalkylation reactions has been explored to incorporate fluorinated groups into molecules under green chemistry principles, highlighting the industry's shift towards sustainable practices (Hai‐Xia Song et al., 2018).

properties

IUPAC Name

[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYHEPKRXGABEM-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H]2CCC3=C(O2)C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858495
Record name [(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905454-52-6
Record name [(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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